molecular formula C27H40F3N3O8S B8075239 Boc-MLF TFA

Boc-MLF TFA

Cat. No.: B8075239
M. Wt: 623.7 g/mol
InChI Key: KSQLUTTVVCTBOW-HBSNOMOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-MLF (TFA), chemically known as tert-butyloxycarbonyl-Methionine-Leucine-Phenylalanine trifluoroacetate, is a synthetic tripeptide antagonist of the formyl peptide receptor (FPR). It specifically inhibits FPR1 at lower concentrations and demonstrates antagonistic activity against formyl peptide receptor-like 1 (FPRL1) at higher concentrations . With a molecular weight of 623.68 g/mol, it is commonly used in biochemical research to study inflammatory responses, immune cell chemotaxis, and receptor signaling pathways. The trifluoroacetate (TFA) salt form enhances its solubility in polar solvents like dimethyl sulfoxide (DMSO), with a reported solubility of 150 mg/mL (240.51 mM) .

Properties

IUPAC Name

(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O6S.C2HF3O2/c1-16(2)14-19(22(30)27-20(23(31)32)15-17-10-8-7-9-11-17)26-21(29)18(12-13-35-6)28-24(33)34-25(3,4)5;3-2(4,5)1(6)7/h7-11,16,18-20H,12-15H2,1-6H3,(H,26,29)(H,27,30)(H,28,33)(H,31,32);(H,6,7)/t18-,19-,20-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQLUTTVVCTBOW-HBSNOMOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40F3N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-MLF (TFA) involves the sequential coupling of amino acids methionine, leucine, and phenylalanine, each protected by a tert-butoxycarbonyl group. The coupling reactions are typically carried out using reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole in an organic solvent like dimethylformamide. The final product is then treated with trifluoroacetic acid to remove the tert-butoxycarbonyl protecting groups .

Industrial Production Methods: Industrial production of Boc-MLF (TFA) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the peptide. The use of high-performance liquid chromatography ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Boc-MLF (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pain Management

Boc-MLF has been studied for its analgesic properties. In a recent study, it was shown to completely block the anti-nociceptive effects of the peptide Ac2-26 TFA, derived from Annexin A1, in a mouse model of medication overuse headache (MOH). This suggests that Boc-MLF may play a role in modulating pain responses through FPR1 antagonism .

Immune Response Modulation

Boc-MLF is effective in reducing superoxide production in neutrophils when stimulated by the FPR agonist fMLF. Its EC50 value is approximately 0.63 μM, indicating its potency in inhibiting oxidative stress responses associated with inflammation . Furthermore, it has been shown to suppress calcium responses induced by serum amyloid A (SAA), another FPRL1 agonist, highlighting its potential as an immunomodulatory agent .

Inhibition of Neutrophil Activation

Boc-MLF acts by inhibiting neutrophil activation and migration induced by fMLF. In vitro studies demonstrated that Boc-MLF does not induce calcium mobilization on its own but effectively blocks the response to fMLF, supporting its role as a competitive antagonist at FPR1 . This mechanism is crucial for developing therapies targeting inflammatory diseases where neutrophil activity is dysregulated.

Impact on Cellular Signaling

Research indicates that Boc-MLF influences various signaling pathways involved in cell migration and inflammation. For instance, studies have shown that it can inhibit fMLF-induced chemotaxis in human neutrophils, which is vital for controlling excessive inflammatory responses .

Case Studies and Experimental Evidence

StudyFindingsImplications
Cussell et al. (2019)Demonstrated that Boc-MLF inhibits differentiation of Neuro2a cells induced by FPR agonistsSuggests potential neuroprotective effects through FPR modulation
Sedlmayer et al. (2018)Explored Boc-MLF's role in quorum-sensing interferenceHighlights applications in microbial resistance and biofilm management
Recent analgesic studyShowed complete blockade of Ac2-26 TFA's effects by Boc-MLFSupports its use in pain management therapies

Conclusion and Future Directions

The applications of Boc-MLF (TFA) extend across various domains of pharmacology, particularly in pain management and immune response regulation. Its ability to antagonize FPR1 presents opportunities for developing novel therapeutic agents targeting inflammatory diseases and pain syndromes. Future research should focus on elucidating the full spectrum of biological activities associated with Boc-MLF and exploring its potential in clinical settings.

Mechanism of Action

Boc-MLF (TFA) exerts its effects by binding to formyl peptide receptors, thereby inhibiting their activation. This inhibition prevents the downstream signaling pathways that lead to inflammation and immune responses. The compound specifically targets formyl peptide receptor 1 and formyl peptide receptor like 1, blocking their interaction with natural ligands .

Comparison with Similar Compounds

Pharmacological Targets and Selectivity

Boc-MLF (TFA) primarily targets FPR1, a G protein-coupled receptor (GPCR) involved in neutrophil activation. Its selectivity distinguishes it from other FPR ligands:

  • fMLF (Formyl-Methionine-Leucine-Phenylalanine) : A natural agonist for FPR1, inducing chemotaxis and inflammation. Unlike Boc-MLF (TFA), fMLF lacks antagonistic activity and instead activates downstream signaling pathways .
  • WRW4: A non-peptidic FPRL1-specific antagonist.
Table 1: Selectivity Profile of FPR Ligands
Compound Target(s) Agonist/Antagonist IC50/EC50 (nM) Reference
Boc-MLF (TFA) FPR1 > FPRL1 (high conc.) Antagonist Not reported
fMLF FPR1 Agonist ~1–10 nM
WRW4 FPRL1 Antagonist ~10–100 nM

Structural and Functional Differences

  • Peptide Backbone Modifications : Boc-MLF (TFA) incorporates a tert-butyloxycarbonyl (Boc) protective group at the N-terminus, enhancing metabolic stability compared to unmodified peptides like fMLF. This modification reduces enzymatic degradation in cellular assays .
  • Salt Form : The TFA counterion in Boc-MLF (TFA) contrasts with other salts (e.g., acetate) used in peptide synthesis. TFA improves solubility but may introduce impurities during purification .

Limitations and Challenges

  • Cross-Reactivity : At higher concentrations, Boc-MLF (TFA) inhibits FPRL1, complicating studies requiring FPR1-specific blockade .
  • Solubility Constraints : While soluble in DMSO, its insolubility in water (<0.1 mg/mL) limits in vivo applications without formulation optimization .

Biological Activity

Boc-MLF (TFA), a derivative of the tripeptide Met-Leu-Phe (MLF), is recognized primarily as an antagonist of the formyl peptide receptor 1 (FPR1). This compound has garnered attention in pharmacological research due to its significant role in modulating inflammatory responses and its potential therapeutic applications.

Chemical Structure and Properties

Boc-MLF is characterized by the presence of a t-butyloxycarbonyl (Boc) group at the N-terminus, which is crucial for its biological activity. The molecular formula for Boc-MLF is C25H39N3O6C_{25}H_{39}N_{3}O_{6} with a molecular weight of approximately 463.6 g/mol. The trifluoroacetic acid (TFA) salt form enhances its solubility and stability in biological assays.

Boc-MLF acts as an antagonist at FPR1, which is a G protein-coupled receptor involved in mediating inflammatory responses. By binding to FPR1, Boc-MLF inhibits the receptor's activation by its natural agonist, N-formyl-Met-Leu-Phe (fMLF). This inhibition leads to a reduction in downstream signaling pathways associated with neutrophil activation, including superoxide production and chemotaxis.

Inhibition of Neutrophil Activation

Research indicates that Boc-MLF effectively reduces superoxide production induced by fMLF, with an EC50 value of approximately 0.63 μM. This property is critical for its application in studies focused on inflammatory diseases where neutrophil overactivation can lead to tissue damage .

Case Studies and Experimental Findings

  • Neutrophil Studies : In experiments using human neutrophils, Boc-MLF demonstrated potent antagonistic effects against fMLF-induced responses. It was shown to completely block primary granule exocytosis triggered by fMLF, highlighting its potential as a therapeutic agent in conditions characterized by excessive neutrophil activity .
  • Uterine Contraction Study : A study investigated the role of FPR1 in uterine contractions, where Boc-MLF was used to assess its impact on contractile responses. The results indicated that Boc-MLF could modulate these contractions through its antagonistic action on FPR1 .
  • Analgesic Effects : In a mouse model examining pain mechanisms, Boc-MLF was administered prior to the injection of an ANXA1-derived peptide. The findings suggested that Boc-MLF could block the anti-nociceptive effects mediated through FPR, indicating its potential utility in pain management .

Data Summary

Study Findings EC50/IC50 Values
Neutrophil ActivationInhibition of superoxide production and primary granule exocytosisEC50: 0.63 μM
Uterine ContractionModulation of contractions via FPR1 antagonismNot specified
Analgesic EffectsBlocked anti-nociceptive effects in pain modelsNot specified

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and purifying Boc-MLF (TFA) to ensure high purity for receptor antagonism studies?

  • Methodological Answer : Synthesis should follow solid-phase peptide synthesis (SPPS) protocols, with tert-butyloxycarbonyl (Boc) group protection for the N-terminal methionine. Purification via reverse-phase HPLC using a C18 column and trifluoroacetic acid (TFA) as a counterion is critical to remove truncated sequences. Purity validation should include mass spectrometry (e.g., MALDI-TOF) and analytical HPLC (≥95% purity threshold) .

Q. How should Boc-MLF (TFA) be stored to maintain stability during long-term experiments?

  • Methodological Answer : Store lyophilized powder at 2–8°C in a sealed, desiccated environment to prevent hydrolysis. For short-term use, prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles. Verify stability via UV-Vis spectroscopy (λ = 280 nm) before critical experiments .

Q. What are the key considerations for designing in vitro assays to evaluate Boc-MLF (TFA)’s antagonism of formyl peptide receptors (FPRs)?

  • Methodological Answer : Use FPR-expressing cell lines (e.g., human neutrophils or transfected HEK293 cells). Pre-incubate cells with Boc-MLF (TFA) (1–100 μM) for 15–30 minutes before adding FPR agonists (e.g., fMLF). Measure calcium flux via Fura-2 AM fluorescence or chemotaxis inhibition in Boyden chambers. Include controls with scrambled peptides to rule out nonspecific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor specificity (FPR vs. FPRL1) for Boc-MLF (TFA) at varying concentrations?

  • Methodological Answer : Conduct competitive binding assays using radiolabeled ligands (e.g., 3^3H-fMLF) and FPR/FPRL1-transfected cells. Perform dose-response curves (0.1–100 μM) to quantify IC50_{50} values for each receptor. Cross-validate with siRNA-mediated receptor knockdowns to isolate target-specific effects. Statistical analysis (e.g., ANOVA with post-hoc tests) should address concentration-dependent discrepancies .

Q. What strategies optimize Boc-MLF (TFA) delivery in vivo to minimize off-target interactions while maintaining FPR antagonism?

  • Methodological Answer : Use pharmacokinetic modeling to determine optimal dosing intervals. Encapsulate the peptide in liposomes or PEGylated nanoparticles to enhance bioavailability and reduce renal clearance. Validate targeting efficiency via intravital microscopy in animal models (e.g., murine peritonitis) and compare with unencapsulated controls .

Q. How should researchers address variability in Boc-MLF (TFA)’s antagonistic efficacy across different cell types or experimental conditions?

  • Methodological Answer : Systematically document cell passage numbers, culture media, and serum batches, as these factors influence FPR expression. Perform Western blotting or flow cytometry to quantify receptor density. Use standardized protocols (e.g., ATCC guidelines) for cell maintenance. If variability persists, apply meta-analysis techniques to aggregate data from multiple labs and identify confounding variables .

Data Reproducibility and Reporting

Q. What metadata must be included when publishing Boc-MLF (TFA) studies to ensure reproducibility?

  • Methodological Answer : Report peptide lot number, purity certificates, and storage duration. Disclose solvent systems for HPLC purification, exact agonist/antagonist concentrations, and cell line authentication details (e.g., STR profiling). Provide raw calcium imaging traces or chemotaxis data in supplementary materials. Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers validate Boc-MLF (TFA)’s mechanism of action when conflicting results arise in signal transduction studies?

  • Methodological Answer : Combine pharmacological inhibition (e.g., PTX for Gαi_i proteins) with CRISPR-Cas9 knockout of downstream effectors (e.g., PLC-β or ERK). Use phospho-specific antibodies to track activation kinetics. Cross-reference findings with structural models of FPR-peptide interactions derived from NMR or molecular docking simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-MLF TFA
Reactant of Route 2
Boc-MLF TFA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.